

(2-Methyl-1H-imidazol-4-yl)methanol CAS 45533-87-7 physical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methyl-1H-imidazol-4-yl)methanol

Cat. No.: B1354219

[Get Quote](#)

An In-depth Technical Guide to **(2-Methyl-1H-imidazol-4-yl)methanol** (CAS 45533-87-7)

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **(2-Methyl-1H-imidazol-4-yl)methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

(2-Methyl-1H-imidazol-4-yl)methanol, with the CAS number 45533-87-7, is a heterocyclic compound belonging to the imidazole family.^{[1][2][3]} Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[4][5]}

The key physical and chemical data for this compound are summarized in the table below.

Property	Value	Source
CAS Number	45533-87-7	[1] [2] [3]
Molecular Formula	C ₅ H ₈ N ₂ O	[1] [6]
Molecular Weight	112.13 g/mol	[1] [6]
Monoisotopic Mass	112.063662883 Da	[6]
IUPAC Name	(2-methyl-1H-imidazol-4-yl)methanol	[6]
Synonyms	4-(Hydroxymethyl)-2-methyl-1H-imidazole, (2-METHYL-1H-IMIDAZOL-5-YL)METHANOL	[2] [6]
Appearance	Not explicitly stated, but related compounds are crystalline solids.	
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	1	[6]
Topological Polar Surface Area	48.9 Å ²	[6]
XlogP (predicted)	-0.4	[6] [7]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **(2-Methyl-1H-imidazol-4-yl)methanol** is not readily available, a general synthetic approach can be inferred from procedures for analogous imidazole derivatives. The following is an illustrative protocol based on common synthetic methodologies for substituted imidazoles.

Illustrative Experimental Protocol: Synthesis of a Substituted Imidazolyl-Methanol

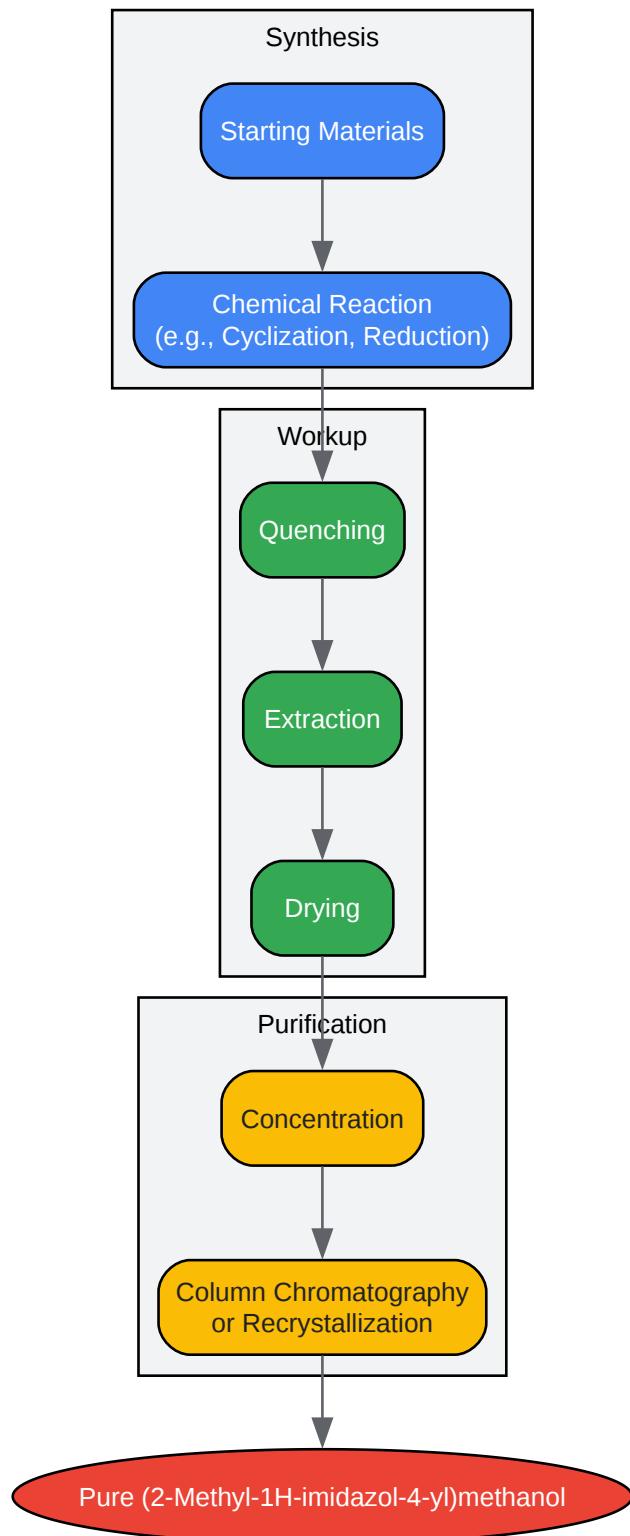
This protocol is adapted from general procedures for the synthesis of similar compounds and should be optimized for the specific target molecule.[\[8\]](#)[\[9\]](#)

Materials:

- Appropriate starting materials (e.g., a suitable amino ketone or its precursor)
- Formamide or other cyclization reagents
- Reducing agent (e.g., Lithium aluminum hydride, Sodium borohydride)
- Anhydrous solvents (e.g., THF, Methanol)
- Reagents for workup and purification (e.g., deionized water, sodium hydroxide, toluene, ethyl acetate, silica gel)

Equipment:

- Round-bottom flasks
- Magnetic stirrer with hotplate
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware


Procedure:

- Formation of the Imidazole Ring: The imidazole core can be synthesized through various methods, such as the reaction of a dicarbonyl compound with an aldehyde and ammonia (Radziszewski synthesis) or from an aminonitrile. For a 2-methyl substituted imidazole, a common precursor would be a suitable diamine reacted with acetic acid or a derivative.[\[10\]](#)

- Introduction/Modification of the Methanol Group: If the methanol group is not already present on the starting materials, it can be introduced. For instance, a related imidazole-4-carboxylic acid or its ester can be reduced to the corresponding alcohol.
- Reduction Step (Illustrative): A procedure for the reduction of a related imidazole ester to an imidazolyl-methanol is as follows:
 - A solution of the imidazole ester (1 equivalent) in dry THF is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (1.4 equivalents) in dry THF at 0 °C under an inert atmosphere.[\[8\]](#)
 - The reaction mixture is then stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
 - The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[\[11\]](#)
- Purification:
 - The crude **(2-Methyl-1H-imidazol-4-yl)methanol** can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of a polar and a non-polar solvent, such as dichloromethane and methanol.[\[11\]](#)[\[12\]](#)
 - Alternatively, recrystallization from a suitable solvent can be employed to obtain the pure product.[\[10\]](#)

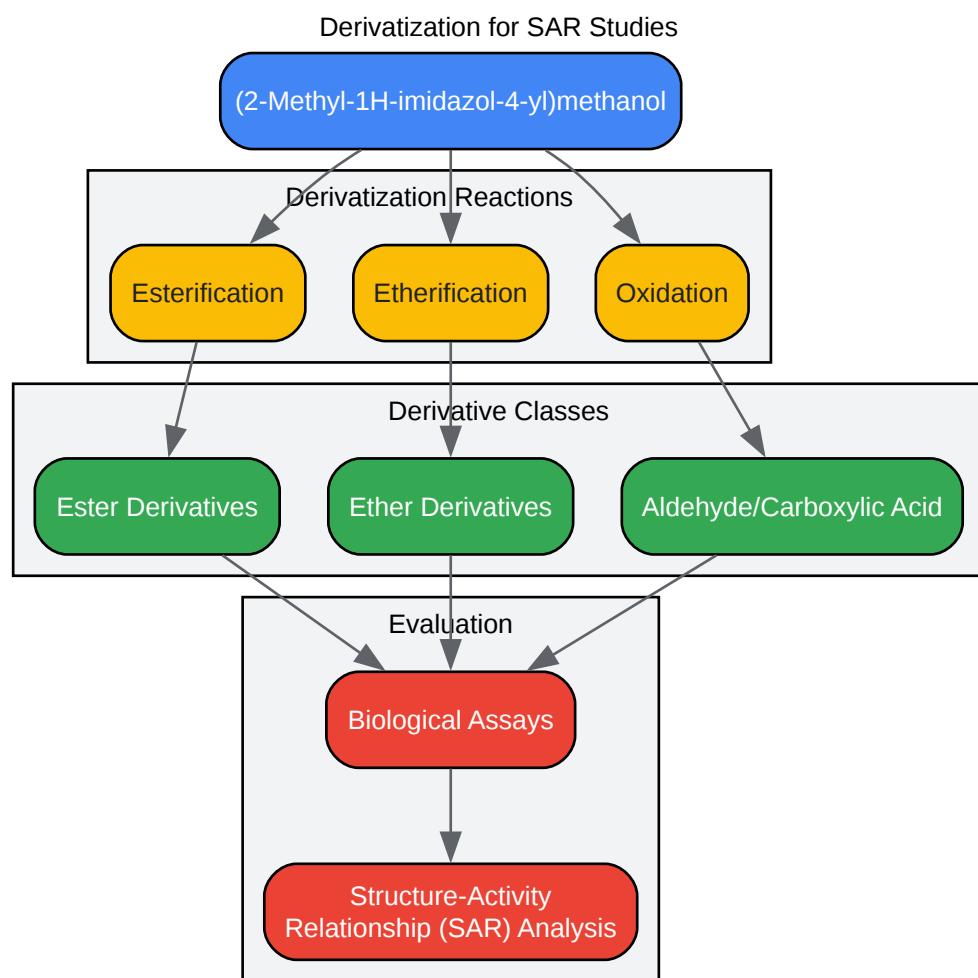
General Workflow for Synthesis and Purification

General Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **(2-Methyl-1H-imidazol-4-yl)methanol**.

Biological Activity and Derivatization


Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[4] The specific biological activities of **(2-Methyl-1H-imidazol-4-yl)methanol** are not extensively documented in the provided search results. However, its structure, featuring a primary alcohol, makes it an excellent candidate for derivatization to explore structure-activity relationships (SAR).

Potential Derivatization Strategies

The hydroxyl group of **(2-Methyl-1H-imidazol-4-yl)methanol** is a key site for chemical modification to generate a library of new compounds with potentially enhanced biological activities.[13]

- Esterification: Conversion of the primary alcohol to an ester can alter the lipophilicity and introduce various functional groups that can interact with biological targets.[13]
- Etherification: The formation of ether linkages can modify the steric and electronic properties of the molecule.[13]
- Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in subsequent reactions, such as reductive amination or amide bond formation, to create a diverse range of derivatives.[13]

Logical Flow for Derivatization and SAR Studies

[Click to download full resolution via product page](#)

Caption: Logical workflow for the derivatization of **(2-Methyl-1H-imidazol-4-yl)methanol**.

Safety and Handling

Based on available safety data, **(2-Methyl-1H-imidazol-4-yl)methanol** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]

Precautionary Measures:

- Avoid breathing dust, mist, or spray.[2]
- Wash skin thoroughly after handling.[2]

- Do not eat, drink, or smoke when using this product.[[2](#)]
- Use in a well-ventilated area.[[2](#)]
- Wear protective gloves, safety glasses, and suitable protective clothing.[[2](#)]
- Store in a dry, cool, and well-ventilated area with the container tightly closed.[[2](#)]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 45533-87-7|(2-Methyl-1H-imidazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-Methyl-1H-imidazol-4-yl)methanol | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - (2-methyl-1h-imidazol-4-yl)methanol (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(2-Methyl-1H-imidazol-4-yl)methanol CAS 45533-87-7 physical data]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1354219#2-methyl-1h-imidazol-4-yl-methanol-cas-45533-87-7-physical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com